molecular formula C25H19NO2S B11579752 2,3-dihydro-1H-pyrido[2,1-b][1,3]benzothiazole-2,4-diylbis(phenylmethanone)

2,3-dihydro-1H-pyrido[2,1-b][1,3]benzothiazole-2,4-diylbis(phenylmethanone)

Cat. No.: B11579752
M. Wt: 397.5 g/mol
InChI Key: QGFTUSWBZIAHQN-UHFFFAOYSA-N
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Description

2,3-Dihydro-1H-pyrido[2,1-b][1,3]benzothiazole-2,4-diylbis(phenylmethanone) is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of their rings. This particular compound is notable for its unique structure, which includes a pyrido[2,1-b][1,3]benzothiazole core, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dihydro-1H-pyrido[2,1-b][1,3]benzothiazole-2,4-diylbis(phenylmethanone) typically involves multi-step organic reactions. One common method involves the reaction of 2-aminothiophenol with a suitable aldehyde under acidic conditions to form the benzothiazole ring. This intermediate is then subjected to further reactions to introduce the pyrido ring and the phenylmethanone groups .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydro-1H-pyrido[2,1-b][1,3]benzothiazole-2,4-diylbis(phenylmethanone) can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .

Scientific Research Applications

2,3-Dihydro-1H-pyrido[2,1-b][1,3]benzothiazole-2,4-diylbis(phenylmethanone) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-dihydro-1H-pyrido[2,1-b][1,3]benzothiazole-2,4-diylbis(phenylmethanone) involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or DNA, leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer effects could be due to the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Dihydro-1H-pyrido[2,1-b][1,3]benzothiazole-2,4-diylbis(phenylmethanone) is unique due to its specific combination of the pyrido[2,1-b][1,3]benzothiazole core with phenylmethanone groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C25H19NO2S

Molecular Weight

397.5 g/mol

IUPAC Name

(4-benzoyl-2,3-dihydro-1H-pyrido[2,1-b][1,3]benzothiazol-2-yl)-phenylmethanone

InChI

InChI=1S/C25H19NO2S/c27-23(17-9-3-1-4-10-17)19-15-20(24(28)18-11-5-2-6-12-18)25-26(16-19)21-13-7-8-14-22(21)29-25/h1-14,19H,15-16H2

InChI Key

QGFTUSWBZIAHQN-UHFFFAOYSA-N

Canonical SMILES

C1C(CN2C3=CC=CC=C3SC2=C1C(=O)C4=CC=CC=C4)C(=O)C5=CC=CC=C5

Origin of Product

United States

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